3,4-Bis(methylsulfanyl)benzonitrile
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Overview
Description
3,4-Bis(methylsulfanyl)benzonitrile is an organic compound with the molecular formula C9H9NS2 It is characterized by the presence of two methylsulfanyl groups attached to the benzene ring at the 3 and 4 positions, along with a nitrile group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(methylsulfanyl)benzonitrile typically involves the introduction of methylsulfanyl groups to a benzonitrile precursor. One common method is the nucleophilic substitution reaction where a suitable benzonitrile derivative is reacted with a methylsulfanyl donor under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, temperature control, and purification techniques are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(methylsulfanyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the methylsulfanyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3,4-Bis(methylsulfanyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(methylsulfanyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methylsulfanyl groups can influence the compound’s reactivity and binding affinity, while the nitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzonitrile: Similar structure but with methoxy groups instead of methylsulfanyl groups.
3,4-Dichlorobenzonitrile: Contains chlorine atoms instead of methylsulfanyl groups.
3,4-Dimethylbenzonitrile: Has methyl groups instead of methylsulfanyl groups.
Uniqueness
3,4-Bis(methylsulfanyl)benzonitrile is unique due to the presence of methylsulfanyl groups, which impart distinct chemical properties such as increased nucleophilicity and potential for oxidation. These properties make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
918967-43-8 |
---|---|
Molecular Formula |
C9H9NS2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
3,4-bis(methylsulfanyl)benzonitrile |
InChI |
InChI=1S/C9H9NS2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3 |
InChI Key |
KIRYKYLREBZMJA-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)C#N)SC |
Origin of Product |
United States |
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